Cholest-5-en-3-yl hexadecanoate
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Overview
Description
Cholesteryl palmitate is a cholesterol ester formed by the esterification of cholesterol with palmitic acid. It is a significant component of plasma lipoproteins and is involved in the storage and transport of cholesterol in the body. The molecular formula of cholesteryl palmitate is C43H76O2, and it has a molecular weight of 625.0623 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesteryl palmitate can be synthesized through the esterification of cholesterol with palmitic acid. One common method involves heating cholesterol and palmitic acid together in the presence of an acid catalyst at high temperatures. Another method uses cholesteryl acetate and methyl palmitate with sodium ethylate as a catalyst .
Industrial Production Methods: In industrial settings, cholesteryl palmitate is often produced through ester interchange methods. This involves reacting cholesteryl acetate with methyl esters of fatty acids using sodium ethylate as a catalyst. The reaction is typically carried out under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Cholesteryl palmitate undergoes various chemical reactions, including hydrolysis, oxidation, and esterification.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by cholesterol esterase, resulting in the formation of free cholesterol and palmitic acid.
Oxidation: Cholesterol oxidase can oxidize cholesteryl palmitate to produce cholest-4-en-3-one and hydrogen peroxide.
Major Products Formed:
Hydrolysis: Free cholesterol and palmitic acid.
Oxidation: Cholest-4-en-3-one and hydrogen peroxide.
Scientific Research Applications
Cholesteryl palmitate has numerous applications in scientific research:
Chemistry: Used as a standard in high-performance liquid chromatography (HPLC) for lipid analysis.
Biology: Studied for its role in lipid metabolism and storage in cells.
Medicine: Investigated for its involvement in atherosclerosis and other cardiovascular diseases.
Industry: Utilized in the development of biosensors for cholesterol detection.
Mechanism of Action
Cholesteryl palmitate exerts its effects primarily through its role in lipid metabolism. It is hydrolyzed by cholesterol esterase to release free cholesterol, which can then be utilized by cells or transported to other tissues. The compound also plays a role in the formation of lipid droplets and the storage of cholesterol esters in cells .
Comparison with Similar Compounds
- Cholesteryl oleate
- Cholesteryl linoleate
- Cholesteryl arachidonate
Comparison: Cholesteryl palmitate is unique due to its saturated fatty acid chain, which affects its physical properties and biological functions. In contrast, cholesteryl oleate, linoleate, and arachidonate contain unsaturated fatty acid chains, which influence their behavior in lipid metabolism and storage .
Cholesteryl palmitate’s role in lipid metabolism and its involvement in various biological processes make it a compound of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h24,33-34,36-40H,7-23,25-32H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJQPKLGPMQWBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H76O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862270 |
Source
|
Record name | Cholest-5-en-3-yl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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